Cas no 2017069-68-8 (1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione)

1-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione is a specialized heterocyclic compound featuring a tetrazole moiety and a methylcyclopropyl-substituted diketone structure. Its unique molecular architecture offers potential utility in medicinal chemistry and agrochemical research, particularly as a versatile intermediate for synthesizing bioactive molecules. The presence of both the tetrazole ring and the cyclopropane group enhances its reactivity, enabling selective modifications for targeted applications. This compound may exhibit favorable stability and solubility properties, making it suitable for further derivatization in drug discovery or crop protection formulations. Its structural features suggest possible interactions with biological targets, though specific applications would depend on further functionalization and pharmacological evaluation.
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione structure
2017069-68-8 structure
Product name:1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
CAS No:2017069-68-8
MF:C9H12N4O2
MW:208.21718120575
CID:6428960
PubChem ID:165787620

1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
    • EN300-1127725
    • 2017069-68-8
    • Inchi: 1S/C9H12N4O2/c1-5-3-6(5)7(14)4-8(15)9-10-12-13(2)11-9/h5-6H,3-4H2,1-2H3
    • InChI Key: BZCWNGFESHDOQV-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1N=NN(C)N=1)=O)C1CC1C

Computed Properties

  • Exact Mass: 208.09602564g/mol
  • Monoisotopic Mass: 208.09602564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.7Ų
  • XLogP3: 0.9

1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1127725-0.05g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1127725-0.5g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1127725-5.0g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8
5g
$5014.0 2023-06-09
Enamine
EN300-1127725-0.1g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1127725-1.0g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8
1g
$1729.0 2023-06-09
Enamine
EN300-1127725-0.25g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
0.25g
$1235.0 2023-10-26
Enamine
EN300-1127725-1g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1127725-2.5g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1127725-10g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1127725-5g
1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione
2017069-68-8 95%
5g
$3894.0 2023-10-26

Additional information on 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione

Chemical Profile of 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione (CAS No. 2017069-68-8)

1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione (CAS No. 2017069-68-8) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. The compound’s molecular framework integrates a tetrazole moiety and a methylcyclopropyl substituent, which are both known for their ability to modulate biological pathways through distinct mechanisms. This dual functionality makes it a promising candidate for further exploration in drug discovery and therapeutic applications.

The tetrazole ring is a heterocyclic structure characterized by four nitrogen atoms arranged in a five-membered aromatic-like system. This motif is frequently encountered in bioactive molecules due to its ability to engage in hydrogen bonding interactions and exhibit significant metabolic stability. In particular, the 5-substituted tetrazole scaffold has been extensively studied for its potential as an adjuvant in immunomodulatory therapies, where it can influence cytokine production and immune cell activation. The presence of a methyl group at the 2-position of the tetrazole ring further enhances its reactivity and binding affinity to biological targets.

Complementing the tetrazole core is the methylcyclopropyl side chain, which introduces rigidity to the molecular structure while simultaneously providing a lipophilic anchor for membrane interactions. This structural feature is particularly relevant in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where steric constraints play a critical role in determining binding efficacy. The combination of these two distinct moieties in 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione suggests multifaceted pharmacological potential.

Recent advancements in computational chemistry have enabled more precise modeling of how this compound might interact with biological targets. Molecular docking studies indicate that the tetrazole ring can effectively engage with protein binding pockets through π-stacking interactions and hydrogen bonding, while the methylcyclopropyl group may occupy hydrophobic regions. Such interactions are critical for achieving high affinity and selectivity in drug design. Furthermore, the compound’s ability to undergo conformational flexibility due to the cyclopropyl ring could enhance its permeability across biological membranes, making it an attractive candidate for oral administration.

In vitro investigations have begun to unravel the mechanistic basis of this compound’s activity. Initial assays suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. Specifically, preliminary data indicate potential interactions with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of prostaglandin synthesis. By modulating these pathways, the compound could serve as a novel therapeutic agent for conditions involving chronic inflammation or pain management.

The synthesis of 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione presents unique challenges due to the sensitive nature of both the tetrazole ring and the cyclopropyl substituent. Advanced synthetic methodologies have been employed to ensure high yield and purity while minimizing side reactions. Techniques such as transition-metal-catalyzed cross-coupling reactions have proven particularly useful in constructing the carbon-nitrogen bonds within this framework. Additionally, protecting group strategies have been optimized to preserve reactivity during multi-step syntheses.

The pharmacokinetic profile of this compound is another area of active investigation. Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics when administered orally. The presence of both polar (tetrazole) and non-polar (cyclopropyl) regions enhances solubility and bioavailability under physiological conditions. However, further research is needed to assess metabolic stability and potential excretion pathways to fully understand its disposition within the body.

Comparative analyses with structurally related compounds highlight several advantages of this molecule. For instance, when contrasted with simpler tetrazole derivatives lacking cyclopropyl substitution,1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione demonstrates improved binding affinity at certain protein targets due to steric hindrance provided by the methylcyclopropyl group. This enhanced specificity reduces off-target effects—a critical consideration in modern drug development.

The therapeutic potential of this compound extends beyond anti-inflammatory applications; emerging evidence suggests it may also modulate neurotransmitter systems relevant to central nervous system disorders. The ability of its tetrazole moiety to interact with ion channels or receptors has been hypothesized based on computational modeling studies conducted by research groups specializing in neuropharmacology.

Future directions for research include exploring derivative libraries generated from this core structure through combinatorial chemistry approaches or directed evolution techniques. By systematically modifying functional groups or introducing additional heterocycles, scientists aim to optimize potency while maintaining favorable pharmacokinetic properties.

The integration of machine learning tools into drug discovery workflows has accelerated efforts toward identifying promising candidates like 1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-(2-methylcyclopropyl)propane-1,3-dione from vast chemical spaces efficiently without extensive experimental screening initially required earlier phases.

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